1,3,4,7,8-Pentachlorodibenzofuran

Übersicht

Beschreibung

1,3,4,7,8-Pentachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and toxicity. This compound is particularly significant due to its high toxic equivalency factor (TEF) and its presence in various environmental and biomonitoring samples . It is a dioxin-like compound, meaning it shares structural and toxicological properties with dioxins, which are known for their harmful effects on human health and the environment .

Vorbereitungsmethoden

1,3,4,7,8-Pentachlorodibenzofuran can be synthesized through several methods, including:

Chlorination of Dibenzofuran: This involves the chlorination of dibenzofuran in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions.

Reduction of Chlorinated Nitro Diphenyl Ethers: This method involves the reduction of chlorinated nitro diphenyl ethers followed by internal diazo coupling.

Pyrolysis of Chlorinated Compounds: Pyrolysis of polychlorinated biphenyls (PCBs), chlorinated phenols, and other chlorinated compounds can also produce this compound.

Analyse Chemischer Reaktionen

1,3,4,7,8-Pentachlorodibenzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.

Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Toxicological Research

PeCDF is primarily utilized in toxicological studies to assess its effects on biological systems. Notably, it has been investigated for its role as an endocrine disruptor and its potential carcinogenicity. Research indicates that PeCDF can induce cytochrome P450 enzymes, which are crucial in drug metabolism and the activation of procarcinogens. A study found that PeCDF is three to 27 times more potent than TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) in inducing CYP1A in primary hepatocyte cultures .

Case Study: Relative Potency Factors (RPFs)

A comprehensive analysis of PeCDF's carcinogenic potential was conducted through the National Toxicology Program (NTP). This study reevaluated the current Toxic Equivalency Factor (TEF) values for PeCDF based on various dose metrics such as liver concentration and lifetime average body burden. The findings suggested that the TEF value should be adjusted to reflect a lower risk than previously estimated, with RPFs derived indicating significant differences based on pharmacokinetic properties .

Environmental Monitoring

PeCDF is also relevant in environmental monitoring due to its persistence and bioaccumulation potential. It is often detected in soil and sediment samples near industrial sites where chlorinated compounds are used or produced. Monitoring programs utilize PeCDF levels as indicators of dioxin-like contamination, which can have broader implications for ecosystem health.

Table 1: Environmental Persistence and Detection Methods

| Compound | Detection Method | Environmental Matrix | Persistence |

|---|---|---|---|

| PeCDF | Gas Chromatography-Mass Spectrometry (GC-MS) | Soil/Sediment | High |

| TCDD | High-Resolution GC-MS | Air/Water | Very High |

Biodegradation Studies

Research into the biodegradation of PeCDF has shown promise in developing bioremediation strategies. Studies have focused on microbial communities capable of degrading chlorinated dibenzofurans under anaerobic conditions. The identification of specific bacteria that can metabolize PeCDF offers potential pathways for detoxifying contaminated environments .

Case Study: Microbial Dechlorination

A significant study explored the dechlorination processes involving PeCDF in anaerobic sediments. The results indicated that certain anaerobic bacteria could effectively reduce chlorine atoms from PeCDF, leading to less toxic byproducts. This finding supports the feasibility of using bioremediation techniques to mitigate the environmental impact of PeCDF contamination .

Regulatory Frameworks

Due to its toxicity and environmental persistence, PeCDF is subject to strict regulatory scrutiny under various international agreements aimed at reducing dioxin emissions. Regulatory bodies assess the risks associated with exposure to PeCDF and set guidelines for maximum allowable concentrations in food and environmental media.

Table 2: Regulatory Guidelines for PeCDF

| Organization | Guideline Type | Maximum Allowable Concentration |

|---|---|---|

| World Health Organization (WHO) | Tolerable Daily Intake (TDI) | 1 pg/kg body weight |

| U.S. Environmental Protection Agency (EPA) | Risk Assessment | Variable by exposure scenario |

Wirkmechanismus

1,3,4,7,8-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon (Ah) receptor. This binding induces the expression of genes such as CYP1A1 and CYP1A2, which are involved in various biochemical pathways . The compound’s toxic effects are mediated through these pathways, leading to various adverse health outcomes .

Vergleich Mit ähnlichen Verbindungen

1,3,4,7,8-Pentachlorodibenzofuran is similar to other polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). Some similar compounds include:

2,3,7,8-Tetrachlorodibenzofuran (TCDF): Shares similar toxicological properties and mechanisms of action.

1,2,3,7,8-Pentachlorodibenzofuran: Another PCDF with similar binding affinities to the Ah receptor.

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A well-known dioxin with similar toxicological effects.

This compound is unique due to its specific chlorination pattern, which influences its binding affinity and toxicological properties .

Biologische Aktivität

1,3,4,7,8-Pentachlorodibenzofuran (PeCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, which are environmental pollutants known for their toxicological effects. This compound is of particular interest due to its biological activity and potential health risks associated with exposure. This article reviews the biological activity of PeCDF, focusing on its carcinogenicity, mechanisms of action, and relevant case studies.

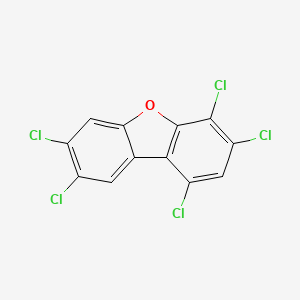

- Chemical Formula : C12H3Cl5O

- Molecular Weight : 322.5 g/mol

- Structure : PeCDF consists of a dibenzofuran core with five chlorine atoms substituted at specific positions.

Carcinogenicity

PeCDF has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) based on limited evidence from animal studies. Notably:

- Animal Studies : In female Sprague-Dawley rats treated with PeCDF, there was a statistically significant increase in mammary gland carcinomas across multiple dose groups compared to controls. These findings suggest a potential link between PeCDF exposure and breast cancer risk .

- Mechanisms of Action : PeCDF exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR), which leads to the activation of genes involved in xenobiotic metabolism. This interaction can disrupt normal cellular processes and promote tumorigenesis .

Toxicological Effects

PeCDF has been shown to induce various toxicological effects:

- Hepatotoxicity : Studies indicate that exposure to PeCDF increases liver weights and causes hepatocellular hypertrophy in rats. Elevated levels of cytochrome P450 enzymes were observed, indicating increased metabolic activity in response to the compound .

- Genotoxicity : In vitro studies have demonstrated that PeCDF increases sister chromatid exchange and micronucleus formation in human lymphocytes, suggesting its potential genotoxic effects .

Case Study 1: Dioxin Exposure in Firefighters

A study conducted on firefighters revealed elevated serum levels of PeCDF post-exposure to controlled burns. The findings indicated that these individuals had significantly higher concentrations of various dioxins and furans compared to the general population. This raises concerns about occupational exposure and its long-term health implications .

Case Study 2: University of Michigan Dioxin Exposure Study

In this study, an individual with a history of raising cattle and vegetables in a contaminated area showed significantly elevated serum levels of PeCDF. The analysis found that consumption of locally raised beef led to concentrations exceeding background levels by several orders of magnitude, highlighting the risks associated with environmental contamination .

Research Findings Summary

| Study Type | Findings |

|---|---|

| Animal Studies | Increased incidence of mammary tumors in female rats; hepatotoxicity observed |

| Genotoxicity | Induction of sister chromatid exchanges in human cells |

| Occupational Exposure | Elevated serum levels in firefighters linked to controlled burns |

| Environmental Exposure | Significant serum concentration increases in individuals consuming contaminated food |

Eigenschaften

IUPAC Name |

1,3,4,7,8-pentachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-5-1-4-9(3-6(5)14)18-12-10(4)7(15)2-8(16)11(12)17/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSUQGVCWLXKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=CC(=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207534 | |

| Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58802-16-7 | |

| Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,7,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1M260BDDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.